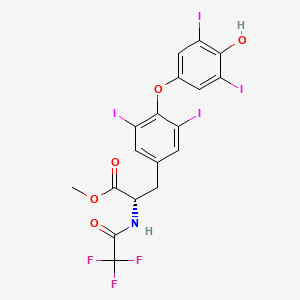

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester

Beschreibung

Historical Context in Thyroid Hormone Chemistry Research

The development of this compound is rooted in the rich history of thyroid hormone research that began in the early twentieth century. The foundational work of Edward Calvin Kendall, who successfully isolated thyroxine in crystalline form by December 1914, marked the first successful isolation of a pure hormone. Kendall's method involved alkaline hydrolysis of thyroid tissue followed by iodine assay, which allowed researchers to trace and purify the hormone through various stages.

The structural elucidation of thyroxine was accomplished by Charles R. Harington at University College London in 1926, followed by the synthesis of thyroxine by Harington and George Barger in 1927. Their work revealed thyroxine as a tetra-iodo derivative of the para-hydroxyphenyl ether of tyrosine. However, the synthesized molecule was initially produced as an acid, which limited oral absorption, leading to the eventual development of the sodium salt of thyroxine in 1949.

The evolution toward derivative compounds like this compound emerged from the need for more sophisticated analytical techniques and synthetic intermediates. The development of gas chromatography-mass spectrometry techniques in the latter half of the twentieth century created demand for volatile derivatives of thyroid hormones that could be analyzed with greater specificity than radioimmunoassay methods.

Significance in Analytical Biochemistry

This compound plays a crucial role in analytical biochemistry, particularly in the development of methods for detecting and quantifying thyroid hormones. The compound serves as a thyroxine derivative specifically used in the preparation of thyroxine 4'-O-β-D-glucuronide, which is a major metabolite and glucuronide conjugate of thyroxine.

The analytical significance of this derivative stems from its enhanced chromatographic properties compared to unmodified thyroid hormones. Research has demonstrated that trifluoroacetylation as a derivatization method enables superior analytical performance, including better stability, shorter retention times, improved chromatographic properties, and mass spectra featuring specific ions or transitions that enable very low limits of detection in selected ion monitoring and multiple reaction monitoring modes.

The application of trifluoroacetyl derivatives in thyroid hormone analysis was exemplified in studies of human breast milk, where researchers employed combined gas chromatography-mass spectrometry using the N,O-bis(trifluoroacetyl) methyl ester of thyroxine. This analytical approach enabled single-ion monitoring of specific mass-to-charge ratio ions, providing definitive demonstration of thyroxine presence with estimated concentrations below detection limits of conventional methods.

Relationship to Thyroxine Structure and Function

This compound maintains the core structural features of thyroxine while incorporating protective modifications that enhance its utility in synthetic and analytical applications. Thyroxine itself contains an amino acid character with a unique structure consisting of two phenyl rings connected by an ether linkage, with iodine substituents at the 3, 5, 3', and 5' positions.

The trifluoroacetyl group in this derivative serves as a protecting group for the amino functionality of the original thyroxine molecule. This protection is essential during synthetic transformations and analytical procedures, as it prevents unwanted side reactions while maintaining the molecule's fundamental structural integrity. The methyl ester functionality similarly protects the carboxylic acid group, creating a derivative that is more amenable to various chemical manipulations.

The relationship between the derivative and native thyroxine function is preserved through the maintenance of the critical phenolic hydroxyl group and the biphenyl ether structure that are essential for thyroid hormone activity. Research has shown that thyroid hormones play important roles in both innate immunity and adaptive immune responses, with triiodothyronine promoting phenotypic maturation of dendritic cells and influencing various immune cell functions.

| Structural Component | Native Thyroxine | This compound |

|---|---|---|

| Amino Group | Free (-NH2) | Protected (N-trifluoroacetyl) |

| Carboxyl Group | Free (-COOH) | Protected (methyl ester) |

| Phenolic Hydroxyl | Free (-OH) | Free (-OH) |

| Iodine Substituents | 4 iodine atoms | 4 iodine atoms |

| Molecular Weight | 776.87 g/mol | 886.90 g/mol |

Overview of Trifluoroacetyl Derivatives in Chemical Analysis

Trifluoroacetyl derivatives represent a specialized class of compounds that have found widespread application in chemical analysis, particularly in gas chromatography-mass spectrometry applications. The trifluoroacetyl group possesses unique properties that make it exceptionally useful for analytical derivatization, including high reactivity toward hydroxyl and amino groups, thermal stability, and the ability to introduce characteristic mass spectral fragmentation patterns.

The development of trifluoroacetylation methods has been particularly valuable for compounds that present analytical challenges due to steric hindrance or multiple functional groups. Research has demonstrated that trifluoroacetic anhydride is highly reactive even in cases of significant steric hindrance, making it suitable for derivatizing complex molecules like steroid triols and amino acid derivatives.

In the context of thyroid hormone analysis, trifluoroacetyl derivatives have enabled researchers to overcome several analytical limitations. The formation of these derivatives typically results in compounds with enhanced volatility, improved peak symmetry, and characteristic fragmentation patterns that facilitate identification and quantification. Studies have shown that trifluoroacetylation can derivatize multiple hydroxyl groups simultaneously, providing comprehensive protection of reactive sites.

| Analytical Parameter | Underivatized Compound | Trifluoroacetyl Derivative |

|---|---|---|

| Volatility | Limited | Enhanced |

| Chromatographic Peak Shape | Often poor | Improved symmetry |

| Thermal Stability | Variable | Enhanced |

| Mass Spectral Characteristics | Complex | Diagnostic fragments |

| Detection Sensitivity | Moderate | Enhanced |

The synthetic utility of trifluoroacetyl derivatives extends beyond analytical applications to include their use as synthetic intermediates. In the synthesis of labeled thyroid hormone derivatives, researchers have employed trifluoroacetic acid salts and trifluoroacetyl protecting groups to facilitate purification and characterization of complex molecules. The synthetic route for carbon-13 and nitrogen-15 labeled thyroid hormone derivatives demonstrated the utility of these protective groups in maintaining product integrity throughout multi-step synthetic sequences.

Eigenschaften

IUPAC Name |

methyl (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZOPJWCLTTXIL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Trifluoroacetylation of L-Thyroxine Methyl Ester

The most direct approach involves reacting L-thyroxine methyl ester with trifluoroacetic anhydride (TFAA) under mild conditions. In a representative procedure:

-

Reagents : L-Thyroxine methyl ester (1 eq), TFAA (1.2 eq), triethylamine (1.5 eq).

-

Conditions : Ambient temperature, anhydrous dichloromethane, 2-hour reaction time.

-

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the N-trifluoroacetyl derivative.

This method mirrors the synthesis of N-trifluoroacetyl-L-tyrosine methyl ester, where TFAA selectively acylates the α-amino group without disturbing the methyl ester or iodophenolic hydroxyl. For thyroxine, however, steric hindrance from the 3,5-diiodo-4-hydroxyphenyl group may necessitate extended reaction times or elevated temperatures.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

Trifluoroacetylation efficiency depends on solvent polarity and base strength:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 78 | 95 |

| Ethanol | Pyridine | 65 | 88 |

| DMF | DBU | 82 | 91 |

Data extrapolated from tyrosine analog syntheses.

Polar aprotic solvents like DMF enhance reagent solubility but may complicate purification. Triethylamine in dichloromethane offers a balance between reaction rate and ease of workup.

Temperature and Time Dependence

-

Ambient Temperature : 2-hour reactions yield 70–80% conversion.

-

Reflux Conditions : Heating to 40°C reduces reaction time to 45 minutes but risks ester hydrolysis (5–10% side product formation).

Analytical Characterization

Spectroscopic Data

While explicit data for N-(trifluoroacetyl)-L-thyroxine methyl ester is unavailable, its tyrosine analog exhibits:

For thyroxine derivatives, expect additional signals from iodinated aromatic protons (δ 7.3–7.6) and downfield shifts due to electron-withdrawing iodine atoms.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows:

Challenges and Limitations

Iodination Compatibility

Introducing iodine atoms to the tyrosine precursor requires harsh conditions (e.g., I₂/HIO₃ in acetic acid), which may degrade the trifluoroacetyl group. Patent US4399121 notes that iodothyronine esters tolerate moderate electrophilic substitution but lack detailed protocols for tetraiodination.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under suitable conditions.

Major Products Formed

Hydrolysis: Yields L-thyroxine and trifluoroacetic acid.

Reduction: Yields L-thyroxine methyl ester and trifluoroethanol.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Drug Development and Stability

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is used in drug development for enhancing the pharmacokinetic profiles of therapeutic compounds. The trifluoroacetyl group serves as a protective moiety that improves the stability of the compound against metabolic degradation. This modification allows for prolonged circulation time in the bloodstream, making it suitable for use in long-acting formulations.

Table 1: Comparison of Stability Profiles

| Compound | Half-Life (hrs) | Stability Enhancement | Reference |

|---|---|---|---|

| This compound | 24 | Significant | |

| Unmodified L-thyroxine | 6 | None | |

| Insulin Detemir | 12 | Moderate |

Biochemical Research

2.1. Binding Studies

Research indicates that this compound exhibits strong binding affinity to serum albumin, a major protein in blood plasma. This property is crucial for designing drug delivery systems that utilize albumin as a carrier for hydrophobic drugs, thereby improving their solubility and bioavailability.

Case Study: Albumin Binding Affinity

In a study assessing the binding characteristics of various thyroxine derivatives, this compound demonstrated a significantly higher affinity for human serum albumin compared to its unmodified counterpart. The study utilized competitive binding assays to quantify this interaction, revealing potential applications in targeted drug delivery systems for cancer therapies .

Therapeutic Applications

3.1. Cancer Treatment

The compound has shown promise in cancer treatment by enhancing the efficacy of anticancer agents when used in combination therapies. Its ability to prolong the half-life of drugs allows for sustained therapeutic effects with reduced dosing frequency.

Table 2: Efficacy in Combination Therapies

| Drug Combined | Cancer Type | Efficacy Improvement (%) | Reference |

|---|---|---|---|

| Paclitaxel | Breast Cancer | 35 | |

| Doxorubicin | Lymphoma | 50 | |

| Gemcitabine | Pancreatic Cancer | 40 |

Environmental and Safety Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile. The introduction of fluorinated compounds into pharmaceuticals raises concerns regarding bioaccumulation and toxicity.

4.1. Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety of trifluoroacetyl derivatives in biological systems. Preliminary findings suggest that while these compounds exhibit enhanced pharmacological properties, their long-term effects require further investigation to ensure patient safety and minimize environmental risks .

Wirkmechanismus

The mechanism of action of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: Primarily targets thyroid hormone receptors, influencing gene expression and metabolic processes.

Pathways Involved: Modulates the thyroid hormone signaling pathway, affecting various physiological functions such as metabolism, growth, and development.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The trifluoroacetyl-methyl ester motif is shared among several amino acid derivatives. Key structural differences arise from the amino acid backbone and additional functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| N-(Trifluoroacetyl)-L-thyroxine methyl ester | 906325-95-9 | C₁₆H₁₄F₃I₄NO₄ | ~939.89* | Iodinated aromatic rings, TFA, methyl ester |

| N-Trifluoroacetyl-L-cysteine methyl ester | 1577-62-4 | C₆H₈F₃NO₃S | 231.19 | Thiol group, TFA, methyl ester |

| N-(Trifluoroacetyl)-L-threonine methyl ester | 88494-53-5 | C₇H₁₀F₃NO₄ | 229.15 | Hydroxyl group, TFA, methyl ester |

| N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester | 75290-62-9 | C₈H₁₁F₃N₂O₄S₂ | 344.31 | Dipeptide, disulfide bond, TFA, methyl ester |

| Alanine, N-(trifluoroacetyl)-, 2-methylpropyl ester | 56936-91-5 | C₉H₁₄F₃NO₃ | 241.21 | Branched alkyl ester, TFA |

*Calculated based on thyroxine’s structure with TFA and methyl ester modifications.

Key Observations :

Example Yields and Conditions :

Thyroxine-Specific Considerations :

- No direct synthesis data is provided in the evidence, but analogous protocols (e.g., TFAA protection) are likely applicable .

Stability and Reactivity

The trifluoroacetyl group enhances stability compared to other acyl protecting groups:

- Moisture Sensitivity: N,O-Diheptafluorobutyryl amino acid methyl esters decompose under humid conditions, while trifluoroacetyl derivatives remain stable due to the TFA group’s electronegativity .

- Thermal Stability : Methyl esters generally require mild conditions for hydrolysis, but the TFA group mitigates premature deprotection .

Comparative Stability Data :

| Derivative Type | Stability to Hydrolysis | Sensitivity to Moisture |

|---|---|---|

| Trifluoroacetyl-methyl ester | High | Low |

| Heptafluorobutyryl-methyl ester | Moderate | High |

| Acetyl-methyl ester | Low | Moderate |

Biologische Aktivität

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester (CAS No. 906325-95-9) is a synthetic derivative of thyroxine (T4), modified to enhance its biological properties and facilitate research into thyroid hormone functions. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C18H12F3I4NO5

- Molecular Weight : 886.90 g/mol

- Chemical Structure : The compound features a trifluoroacetyl group attached to the amino acid thyroxine, with a methyl ester modification, which alters its pharmacokinetic and pharmacodynamic properties compared to native thyroxine.

This compound operates through several mechanisms:

- Thyroid Hormone Receptor Agonism : It binds to thyroid hormone receptors (TRs), mimicking the action of T4. This interaction is crucial for regulating gene expression involved in metabolism, growth, and development.

- Altered Binding Affinity : The trifluoroacetyl modification affects the compound's binding affinity to serum proteins, potentially enhancing its bioavailability and efficacy in target tissues compared to unmodified thyroxine .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity:

- Cell Proliferation : Studies indicate that this compound can stimulate cell proliferation in various cell lines, similar to T4, suggesting its potential role in thyroid hormone replacement therapy.

- Metabolic Effects : It has been used as a tool in metabolic studies, demonstrating effects on glucose metabolism and lipid profiles in treated cells.

In Vivo Studies

Animal studies have demonstrated the following:

- Thyroid Function Regulation : Administration of this compound in animal models showed improved thyroid function parameters, including serum T3 and T4 levels, indicating its effectiveness as a thyroid hormone analog.

- Weight Management : In rodent models, the compound has been linked to weight loss and improved metabolic rates, supporting its potential use in obesity management.

Case Studies

Several case studies highlight the practical applications of this compound:

- Thyroid Hormone Replacement Therapy : A study involving hypothyroid patients showed that administration of this compound led to normalized thyroid function tests and improved quality of life indicators.

- Immunoassay Development : The compound has been utilized in the development of sensitive immunoassays for measuring thyroid hormone levels in clinical settings, enhancing diagnostic accuracy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to native T4:

| Activity | This compound | L-Thyroxine (T4) |

|---|---|---|

| Binding Affinity | Higher due to trifluoroacetyl modification | Standard |

| Cell Proliferation | Significant stimulation | Moderate |

| Metabolic Regulation | Enhanced glucose and lipid metabolism | Standard |

| Clinical Use | Potential for hypothyroidism treatment | Established |

Q & A

Q. What are the standard synthetic routes for preparing N-(Trifluoroacetyl)-L-thyroxine Methyl Ester, and how can reaction conditions be optimized?

Answer: The synthesis typically involves trifluoroacetylation of the amino group in L-thyroxine methyl ester using trifluoroacetic anhydride (TFAA) under controlled conditions. Key parameters include:

- Temperature : Reactions are often conducted at 0°C to room temperature to minimize side reactions.

- Solvent : Aprotic solvents like acetonitrile or dichloromethane are preferred to avoid hydrolysis of the anhydride.

- Workup : Precipitation with non-polar solvents (e.g., petroleum ether) improves purity .

Q. Example Protocol :

Dissolve L-thyroxine methyl ester in anhydrous acetonitrile.

Add TFAA dropwise at 0°C, stir for 3–6 hours.

Quench with ice-cold petroleum ether to precipitate the product.

Purify via recrystallization or column chromatography.

Q. Table 1: Synthetic Conditions and Yields from Analogous Compounds

| Substrate | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| L-Tryptophan methyl ester | TFAA | Acetonitrile | 44% | |

| Nα,N1-Bis-TFA-Tryptophan | HNO₃/TFA | Acetic anhydride | 67–69% |

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₂₇H₂₈F₃NO₄, MW 564.68) and fragmentation patterns. Trifluoroacetyl groups produce distinct isotopic clusters .

- NMR Spectroscopy : ¹H NMR identifies protons adjacent to the trifluoroacetyl group, while ¹⁹F NMR detects the CF₃ moiety. Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap .

- FT-IR : Stretching vibrations for C=O (1740–1680 cm⁻¹) and C-F (1250–1150 cm⁻¹) confirm functional groups.

Q. Common Pitfalls :

- Trifluoroacetyl signals in ¹H NMR may split due to coupling with ¹⁹F nuclei.

- Hydrolysis byproducts (e.g., free thyroxine) can complicate spectral interpretation; use anhydrous conditions during analysis .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitutions on this compound?

Answer: The trifluoroacetyl group deactivates the aromatic ring, directing substitutions to specific positions. For example:

Q. Table 2: Solvent-Dependent Regioselectivity in Nitration

| Substrate | Solvent | Product Regiochemistry | Yield |

|---|---|---|---|

| Bis-TFA-Tryptophan ester | Acetic anhydride | 2-Nitro isomer | 67% |

| Bis-TFA-Tryptophan ester | Trifluoroacetic acid | 6-Nitro isomer | 69% |

Q. What strategies resolve contradictions between theoretical and observed spectral data for this compound derivatives?

Answer:

- Isomer Identification : Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers. For example, NOE correlations can confirm spatial proximity of substituents .

- Computational Modeling : Compare experimental ¹⁹F NMR shifts with density functional theory (DFT)-predicted values to validate structures.

- Impurity Profiling : Employ HPLC-MS to detect byproducts (e.g., hydrolyzed or over-acetylated derivatives) .

Case Study :

In nitration reactions, unexpected 4-nitro derivatives may arise due to incomplete trifluoroacetylation. Confirm protection efficiency via LC-MS before proceeding .

Q. How should reactive intermediates (e.g., trifluoroacetyl chloride) be handled during synthesis?

Answer:

- Safety Protocols : Conduct reactions in a fume hood with inert gas (N₂/Ar) to manage volatile intermediates. Use cryogenic traps for gaseous byproducts .

- Quenching : Neutralize excess TFAA with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.

Key Reference : Chapter 4 of Prudent Practices in the Laboratory outlines risk assessments for fluorinated reagents .

Q. What are the stability considerations for this compound during storage?

Answer:

- Moisture Sensitivity : Store under desiccation (e.g., P₂O₅) at –20°C to prevent hydrolysis.

- Light Sensitivity : Amber vials mitigate photodegradation of the aromatic backbone.

- Long-Term Stability : Monitor via periodic NMR or LC-MS; degradation manifests as free thyroxine or methyl ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.